1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Description

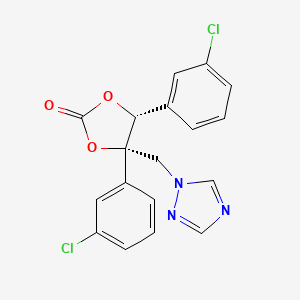

The compound 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-, is a substituted cyclic carbonate derivative with a stereochemically defined configuration (4S,5R). Its core structure comprises a 1,3-dioxolan-2-one (ethylene carbonate) scaffold, functionalized with two 3-chlorophenyl groups at positions 4 and 5, and a 1H-1,2,4-triazol-1-ylmethyl moiety at position 3. The stereochemistry at C4 and C5 likely influences its reactivity, solubility, and biological interactions.

Properties

CAS No. |

107659-76-7 |

|---|---|

Molecular Formula |

C18H13Cl2N3O3 |

Molecular Weight |

390.2 g/mol |

IUPAC Name |

(4S,5R)-4,5-bis(3-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C18H13Cl2N3O3/c19-14-5-1-3-12(7-14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-4-2-6-15(20)8-13/h1-8,10-11,16H,9H2/t16-,18-/m1/s1 |

InChI Key |

VXUWLZQPINPMDL-SJLPKXTDSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC(=CC=C4)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3-Dioxolan-2-one Core

The 1,3-dioxolan-2-one ring is typically synthesized via cyclization reactions involving diols and carbonyl derivatives such as carbonates or chloroformates. For this compound, the stereoselective formation of the dioxolane ring is achieved by:

- Starting from a chiral diol precursor bearing the 3-chlorophenyl substituents at the 4 and 5 positions.

- Cyclization with a suitable carbonyl source (e.g., phosgene equivalents or dialkyl carbonates) under controlled conditions to form the cyclic carbonate (dioxolan-2-one) ring.

- The stereochemistry (4S,5R) is controlled by the chiral diol precursor or by asymmetric catalysis during ring closure.

Attachment of the 1H-1,2,4-Triazol-1-ylmethyl Group

The triazole moiety is introduced through alkylation or substitution reactions involving:

- Alkylation of 1,2,4-triazole at the N1 position with a suitable halomethyl intermediate derived from the dioxolane ring.

- The alkylation is typically performed under basic conditions (e.g., sodium methoxide in methanol) to favor N1 substitution, as reported in general triazole chemistry.

- Alternatively, copper-catalyzed coupling reactions can be used to attach the triazole ring to the dioxolane scaffold, ensuring regioselectivity and high yield.

Stereochemical Control

- The (4S,5R) stereochemistry is maintained by using chiral starting materials or chiral catalysts during the dioxolane ring formation.

- Careful control of reaction conditions (temperature, solvent, catalyst) is essential to prevent racemization.

- Analytical methods such as chiral HPLC and NMR are used to confirm stereochemical purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of chiral diol | Chlorophenyl-substituted precursors, chiral catalysts | Formation of diol with 3-chlorophenyl groups and defined stereochemistry |

| 2 | Cyclization to dioxolan-2-one | Carbonyl source (e.g., dialkyl carbonate), base, controlled temperature | Formation of cyclic carbonate ring with (4S,5R) stereochemistry |

| 3 | Alkylation with triazole | 1,2,4-Triazole, base (e.g., NaOMe), halomethyl intermediate | Attachment of triazole moiety at N1 position |

| 4 | Purification and stereochemical verification | Chromatography, chiral HPLC, NMR | Isolation of pure stereoisomer |

Research Findings and Optimization

- Microwave-assisted synthesis has been reported to accelerate triazole formation and improve yields without catalysts, which could be adapted for the triazole attachment step.

- Copper(II)-catalyzed oxidative coupling methods provide regioselective and high-yielding routes to 1,2,4-triazoles, potentially useful for the triazole installation on the dioxolane scaffold.

- The presence of chlorophenyl groups requires careful handling to avoid side reactions such as electrophilic aromatic substitution during synthesis.

- The stereochemical integrity of the dioxolane ring is critical for biological activity; thus, asymmetric synthesis or resolution methods are employed.

Comparative Notes on Related Compounds

| Compound | Preparation Highlights | Unique Features |

|---|---|---|

| Difenoconazole | Triazole antifungal with additional functional groups; prepared via multi-step synthesis involving triazole coupling | Similar triazole moiety, different ring system |

| Propiconazole | Broad-spectrum antifungal; synthesis involves dioxolane ring formation and triazole attachment | Structurally related dioxolane-triazole scaffold |

| Fluconazole | Simpler triazole antifungal; prepared by nucleophilic substitution on difluorophenyl precursors | Different scaffold, similar mechanism |

The compound distinguishes itself by the specific stereochemistry and chlorophenyl substitution pattern, which may influence its binding affinity and pharmacological profile.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antifungal and antibacterial properties. Its structural features contribute to its interaction with biological targets.

Antifungal Activity :

Research has shown that derivatives of this compound exhibit potent antifungal activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus. For example:

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | C. albicans | 0.25 µg/mL |

| Compound B | A. fumigatus | 0.5 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antifungal agents.

Antibacterial Activity :

The compound has also shown significant antibacterial efficacy against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The following table summarizes the antibacterial activity:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 625–1250 |

| Compound D | P. aeruginosa | <1000 |

The mechanisms of action involve disruption of cell wall synthesis and interference with metabolic pathways.

Agricultural Chemistry

In agricultural applications, the compound's derivatives are being explored as potential fungicides and herbicides. Their ability to inhibit fungal growth can be utilized in crop protection strategies.

Study on Antifungal Activity

A comprehensive study synthesized several analogs of the compound and evaluated their antifungal properties against multiple strains. The results indicated that modifications at specific positions on the triazole ring significantly enhanced antifungal activity. Notably, compounds with halogen substitutions exhibited improved efficacy.

Research on Antibacterial Mechanisms

Another study focused on the antibacterial mechanisms of the compound. It was found that certain derivatives could inhibit essential bacterial enzymes involved in cell wall synthesis, thereby reducing bacterial viability.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

- BF3H2O Co-crystal :

- 4-Fluoromethyl Derivative :

Stability and Reactivity Trends

- Thermal Stability : Alkyl-substituted derivatives (e.g., 4-methyl) exhibit higher thermal stability (>200°C) than aryl-substituted analogs due to reduced π-system conjugation .

- Hydrolytic Sensitivity : BF3 adducts degrade rapidly in moisture, whereas the target compound’s aryl groups may slow hydrolysis .

Biological Activity

The compound 1,3-Dioxolan-2-one, 4,5-bis(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the synthesis, biological properties, and relevant case studies associated with this compound.

- Chemical Formula : C18H13Cl2N3O3

- Molecular Weight : 390.22 g/mol

- CAS Number : 107659-76-7

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,4-triazole derivatives with appropriate dioxolane precursors. Various methodologies have been explored to optimize yields and selectivity in the formation of this compound.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is crucial for the antifungal activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus.

Table 1: Antifungal Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.25 | Aspergillus fumigatus |

| Compound B | 0.5 | Candida albicans |

| Compound C | 1.0 | Cryptococcus neoformans |

The compound has shown promising results in preliminary assays against Candida albicans, with MIC values comparable to established antifungal agents.

Antibacterial Activity

In addition to antifungal properties, the compound has been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have reported significant inhibition against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound D | 625 | Staphylococcus aureus |

| Compound E | 1250 | Pseudomonas aeruginosa |

| Compound F | 500 | Escherichia coli |

The biological screening results suggest that derivatives of this compound can be effective against resistant bacterial strains.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to 1,3-Dioxolan-2-one . For instance:

- Study on Antifungal Efficacy : A study published in Molecules detailed the synthesis of various dioxolanes and their biological screening against fungal pathogens. The results indicated that most compounds demonstrated excellent antifungal activity against Candida albicans, with some showing MIC values as low as 250 µg/mL .

- Triazole Derivatives : A review on novel triazoles highlighted their broad-spectrum antifungal activity and discussed structure-activity relationships (SAR) that enhance their efficacy . The presence of halogen substituents was noted to improve activity significantly.

- Plant Growth Regulation : Another investigation into triazole-containing compounds revealed their potential as plant growth regulators alongside fungicidal properties . This dual functionality suggests a broader application for these compounds in agricultural settings.

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step reactions involving chlorophenyl precursors, triazole derivatives, and cyclic carbonate formation. Key steps include:

- Suzuki coupling for introducing 3-chlorophenyl groups.

- Nucleophilic substitution to attach the 1,2,4-triazole moiety to the dioxolanone core .

- Stereochemical control using chiral catalysts (e.g., asymmetric hydrogenation) to achieve the (4S,5R) configuration .

Optimization involves adjusting solvent polarity (e.g., DMF for improved solubility) and temperature (60–80°C for cyclization efficiency). Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate purity .

Basic: Which analytical techniques are critical for confirming the compound’s structure and stereochemistry?

Answer:

- Single-crystal X-ray diffraction is definitive for stereochemical assignment, resolving bond angles and spatial arrangement of substituents (e.g., triazole orientation) .

- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, validated against racemic mixtures.

- NMR spectroscopy (¹H/¹³C, COSY, NOESY) identifies coupling patterns (e.g., vicinal coupling constants >8 Hz for trans-diaxial protons) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Storage: Inert atmosphere (argon) at –20°C to prevent hydrolysis of the dioxolanone ring .

- PPE: Nitrile gloves and fume hood use mandatory due to chlorophenyl toxicity (LD50 ~250 mg/kg in rats) .

- Spill management: Neutralize with activated carbon and dispose via hazardous waste protocols .

Basic: How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

Answer:

- Solubility: Test in graded solvents (e.g., logP calculated via shake-flask method: ~3.2 in octanol/water) .

- Thermal stability: TGA/DSC reveals decomposition onset at ~180°C, critical for reaction temperature limits .

- Hydrolytic stability: Monitor pH-dependent degradation (e.g., half-life <24 hrs in pH 9 buffer) via LC-MS .

Advanced: How does stereochemistry influence the compound’s reactivity in catalytic systems?

Answer:

The (4S,5R) configuration imposes steric hindrance, slowing nucleophilic attack at the carbonyl carbon. DFT calculations (B3LYP/6-31G*) show a 15 kJ/mol energy barrier difference between enantiomers during ring-opening reactions . Experimental validation uses kinetic isotope effects (KIE >1.2 indicates rate-limiting bond cleavage) .

Advanced: What computational strategies model the compound’s electronic interactions in supramolecular systems?

Answer:

- Molecular docking (AutoDock Vina) predicts binding affinity to cytochrome P450 enzymes (ΔG ≈ –9.2 kcal/mol) .

- Electrostatic potential maps (MEPs) highlight electron-deficient regions near chlorophenyl groups, guiding catalyst design for cross-coupling .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NOESY correlations)?

Answer:

- Variable-temperature NMR (VT-NMR) clarifies dynamic effects (e.g., ring puckering) that obscure NOESY signals .

- Paramagnetic relaxation enhancement (PRE) with spin labels distinguishes proximal vs. distal proton interactions .

Advanced: What methodologies assess the compound’s environmental impact and degradation pathways?

Answer:

- OECD 301F biodegradation test : Measures mineralization to CO₂ under aerobic conditions (<10% degradation in 28 days) .

- Photolysis studies : UV-Vis irradiation (λ = 254 nm) identifies chlorinated byproducts via GC-MS .

Advanced: How can advanced spectroscopic techniques elucidate reaction intermediates?

Answer:

- In-situ IR spectroscopy tracks carbonyl stretching (1730 cm⁻¹) during ring-opening reactions .

- EPR spectroscopy detects radical intermediates in oxidation pathways (g ≈ 2.003 for triazole-derived radicals) .

Advanced: What mechanistic insights explain the compound’s regioselectivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.